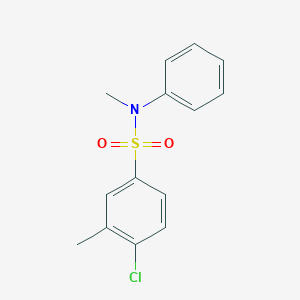![molecular formula C23H16N2O3S3 B281173 N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-1-naphthalenesulfonamide](/img/structure/B281173.png)
N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-1-naphthalenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-1-naphthalenesulfonamide, commonly known as BNIPSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BNIPSA is a sulfonamide derivative that possesses a naphthalene and benzothiazole moiety.
作用机制
The mechanism of action of BNIPSA involves its ability to interact with various molecular targets such as enzymes, receptors, and ion channels. BNIPSA has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in cells. Additionally, BNIPSA has been found to interact with the beta-amyloid peptide, which is implicated in the pathogenesis of Alzheimer's disease, and prevent its aggregation. Furthermore, BNIPSA has been shown to activate the caspase pathway, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
BNIPSA has been found to exhibit various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, reduction of oxidative stress-induced damage in neuronal cells, and induction of apoptosis in cancer cells. Additionally, BNIPSA has been shown to inhibit the aggregation of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using BNIPSA in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of novel cancer therapeutics. Additionally, BNIPSA has been found to possess neuroprotective properties, which could be useful in the development of drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, one of the limitations of using BNIPSA in lab experiments is its potential toxicity, which needs to be further investigated.
未来方向
There are several future directions for the research on BNIPSA. One of the directions is the development of novel BNIPSA derivatives with improved potency and reduced toxicity. Additionally, the mechanism of action of BNIPSA needs to be further elucidated to identify its molecular targets and pathways. Furthermore, the potential applications of BNIPSA in the treatment of other diseases such as diabetes and cardiovascular diseases need to be explored. Finally, the pharmacokinetics and pharmacodynamics of BNIPSA need to be further investigated to determine its efficacy and safety in vivo.
Conclusion
In conclusion, BNIPSA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BNIPSA has been extensively studied for its potential applications in cancer treatment, Alzheimer's disease, and Parkinson's disease. BNIPSA exhibits potent anticancer activity, inhibits the aggregation of beta-amyloid peptides, and possesses neuroprotective properties. However, further research is needed to fully elucidate the mechanism of action of BNIPSA and its potential applications in other areas of scientific research.
合成方法
The synthesis of BNIPSA involves the reaction of 4-hydroxybenzenesulfonamide with 2-mercaptobenzothiazole in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide, and the product is obtained in high yield after purification using column chromatography.
科学研究应用
BNIPSA has been extensively studied for its potential applications in various areas of scientific research such as cancer treatment, Alzheimer's disease, and Parkinson's disease. BNIPSA has been shown to exhibit potent anticancer activity by inducing apoptosis in cancer cells through the activation of the caspase pathway. Additionally, BNIPSA has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Furthermore, BNIPSA has been shown to possess neuroprotective properties by reducing the oxidative stress-induced damage in neuronal cells.
属性
分子式 |
C23H16N2O3S3 |
|---|---|
分子量 |
464.6 g/mol |
IUPAC 名称 |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C23H16N2O3S3/c26-19-13-12-16(14-21(19)30-23-24-18-9-3-4-10-20(18)29-23)25-31(27,28)22-11-5-7-15-6-1-2-8-17(15)22/h1-14,25-26H |
InChI 键 |
IPPOOQHKZOXIIR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC(=C(C=C3)O)SC4=NC5=CC=CC=C5S4 |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC(=C(C=C3)O)SC4=NC5=CC=CC=C5S4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Allyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281096.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281100.png)
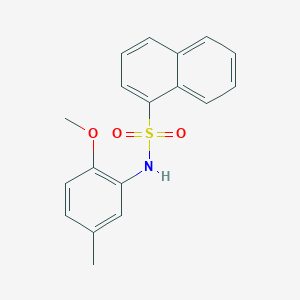
![Methyl 5-{(cyclohexylcarbonyl)[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281104.png)
![N-(4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B281105.png)
![2,4,6-trimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281106.png)
![16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione](/img/structure/B281109.png)
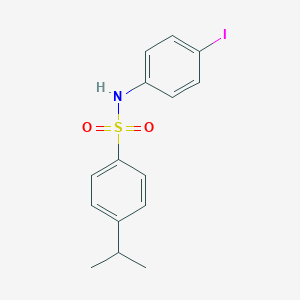
![Pentyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281111.png)
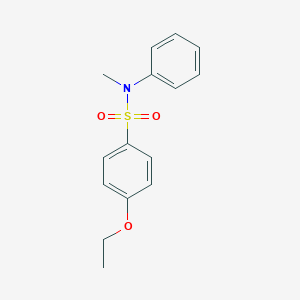
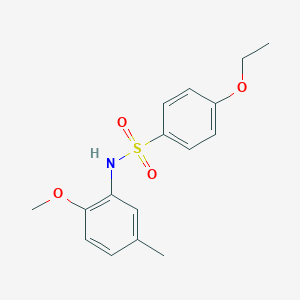
![Methyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281114.png)
![Ethyl 5-{(cyclohexylcarbonyl)[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281117.png)
